4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a specialized chemical compound notable for its unique structural characteristics and potential applications in organic synthesis and medicinal chemistry. The compound consists of a pyridine ring that is substituted with a chloro group and a boronate ester, which enhances its reactivity and versatility in chemical reactions. Its IUPAC name reflects this complex structure, and it has the CAS Registry Number 944401-60-9, indicating its identification in chemical databases .
This compound falls under the category of organoboron compounds due to the presence of the boronate ester group. It is classified as an amine because of the amino group attached to the pyridine ring. The unique combination of functional groups makes it an important intermediate in various synthetic pathways and a subject of interest in chemical research .
The synthesis of 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves several key steps:
The synthetic routes are optimized to achieve high yields and purity levels. Reaction conditions such as temperature, solvent choice, and reaction time are critical for successful synthesis. Advanced techniques like chromatography may be employed for purification post-synthesis to isolate the desired product .
The molecular formula of 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is C11H16BClN2O2. The compound features a pyridine ring substituted at positions 5 and 2 with a chloro group and a boronate ester respectively. The boronate ester contributes to its reactivity profile and potential applications in cross-coupling reactions.
The primary chemical reactions involving 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine include:
These reactions are typically conducted under controlled conditions to maximize yield and minimize by-products. Catalysts such as palladium are often used to facilitate cross-coupling reactions effectively.
The mechanism of action for 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine primarily revolves around its ability to act as a nucleophile or electrophile in various organic transformations:
This dual functionality enhances its utility in synthesizing complex organic molecules .
The compound appears as a white to light yellow powder or crystals with a melting point ranging from 132 °C to 136 °C . It is sensitive to air and should be stored under inert gas conditions.
The compound exhibits characteristics typical of organoboron compounds including:
Relevant data includes:
4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)pyridin-2-amine has several significant applications:
This compound's versatility makes it valuable across various fields including chemistry and biology where it aids in creating complex molecular architectures essential for drug development and material innovation.
Organoboron compounds represent a cornerstone of modern synthetic chemistry, with 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine emerging as a structurally sophisticated and synthetically valuable example. This bifunctional molecule integrates nucleophilic and electrophilic reactivity within an aromatic system, creating versatile building blocks for complex molecule assembly. Its chemical architecture features a pyridine core strategically substituted with a chloro group and a boronate ester at adjacent positions, while maintaining an electron-donating amino group at the ortho position. This deliberate arrangement enables chemo-selective transformations essential for pharmaceutical synthesis and materials science. The compound exemplifies the evolution of boronate ester chemistry beyond simple phenyl systems into nitrogen-containing heterocycles, significantly expanding the chemical space available for drug discovery campaigns and materials development [1] .
The systematic chemical name 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine follows IUPAC conventions, numerically designating substituent positions on the pyridine ring. The parent heterocycle is pyridin-2-amine (or 2-aminopyridine), establishing the amino group at position 2. Position 4 bears a chloro substituent (4-chloro), while position 5 contains the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). This pinacol boronate ester protects the boronic acid functionality, enhancing stability and crystallinity. The compound's molecular formula, C₁₁H₁₆BClN₂O₂, reflects this structural arrangement and has a molecular weight of 254.52 g/mol [1] [6].
Alternative naming conventions include:
Table 1: Nomenclature and Identifiers of Boron-Containing Pyridines
Compound Structure | Systematic Name | CAS Registry Number | Alternative Names |
---|---|---|---|
Target Compound | 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | 944401-60-9 | 5-(6-Amino-5-chloropyridin-3-yl)boronic acid pinacol ester |
Structural Analog | 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine hydrochloride | 2102671-51-0 | 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine hydrochloride |
Functional Analog | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | 827614-64-2 | 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Spectroscopic characterization confirms the structure through several analytical techniques. ¹H-NMR spectroscopy displays characteristic signals: the pinacol methyl groups appear as a sharp singlet at approximately δ 1.35 ppm, while the pyridine ring protons show distinctive coupling patterns. The proton adjacent to the amino group (position 3) resonates near δ 6.50 ppm, influenced by both the electron-donating amino group and electron-withdrawing chlorine. The position 6 proton appears downfield around δ 8.25 ppm due to deshielding by the boron substituent. Mass spectrometry analysis confirms the molecular ion at m/z 254.52, consistent with the molecular formula, while infrared spectroscopy reveals N-H stretches (3350-3500 cm⁻¹), B-O vibrations (1340-1390 cm⁻¹), and aromatic C=C stretches (1500-1600 cm⁻¹) [6].
The development of 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine represents a significant milestone in heterocyclic boronate chemistry that emerged in response to limitations in pharmaceutical synthesis. Early boronic acid research focused predominantly on benzeneboronic acids, with the first heterocyclic analogs appearing in the late 1980s. The pinacol protection strategy revolutionized boronic acid handling by providing stable, crystalline derivatives that resisted protodeboronation. This advancement enabled the commercial availability of complex heterocyclic boronates like our target compound, which first appeared in chemical catalogs around 2005-2010 as demand for pharmaceutically relevant boron-containing building blocks surged [1] [7].
The synthesis of this specific compound became feasible through advances in directed ortho-metalation (DoM) and transition metal-catalyzed borylation. Modern routes typically employ either palladium-catalyzed Miyaura borylation of halogenated pyridines or iridium-catalyzed C-H borylation of protected aminopyridines. The commercial synthesis specifically optimized the introduction of boron at the position ortho to chlorine while preserving the labile amino functionality, which presented significant challenges due to potential coordination effects and sensitivity issues. The compound's CAS registration (944401-60-9) in the mid-2000s coincided with broader pharmaceutical industry adoption of Suzuki-Miyaura cross-coupling for complex molecule synthesis [6] [7].
Table 2: Evolution of Key Aminopyridine Boronates in Pharmaceutical Synthesis
Time Period | Key Developments | Significance for Target Compound |
---|---|---|
1990-1995 | First generation aryl pinacol boronates | Established boronate ester protection chemistry |
1995-2000 | Suzuki-Miyaura coupling wins Nobel Prize (2000) | Validated pharmaceutical applications of boronates |
2000-2005 | Heterocyclic boronates commercialized | Developed synthetic routes to halogenated aminopyridine precursors |
2005-2010 | Multi-functional boronates introduced | Enabled commercial availability of target compound (CAS 944401-60-9) |
2010-Present | Air-stable formulations developed | Improved handling and storage protocols |
This compound occupies a privileged position in medicinal chemistry due to its orthogonal reactivity and compatibility with modern synthetic methodologies. The chloro substituent serves as an excellent leaving group for nucleophilic aromatic substitution reactions, particularly with amines, thiols, and alkoxides. Simultaneously, the boronate ester enables transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This dual functionality allows efficient synthesis of diversely substituted pyridine derivatives that constitute important pharmacophores in drug discovery [6].
Pharmaceutical applications leverage this compound as a key intermediate for kinase inhibitor scaffolds and receptor tyrosine kinase antagonists. The pyridine core mimics purine binding, while the amino group provides hydrogen-bonding capability essential for target interactions. Specific drug candidates derived from this building block include:
Beyond pharmaceutical applications, this boronate ester serves in organic electronic materials as a precursor for electron-transport layers in OLEDs. The pyridine ring's electron-deficient nature, combined with the amino group's electron-donating properties, creates compounds with tunable optoelectronic characteristics when incorporated into π-conjugated systems. Materials scientists particularly value the orthogonal functionalization capability, which enables sequential modification of the pyridine ring for polymer synthesis [5] [7].
The commercial availability of this compound (≥98% purity) through suppliers like Ambeed and VWR supports its widespread adoption, though availability fluctuations occasionally occur due to specialized handling requirements. Current research explores its application in proteolysis-targeting chimeras (PROTACs) and covalent inhibitor frameworks, where the amino group serves as an attachment point for E3 ligase ligands or electrophilic warheads. These applications demonstrate how multifunctional boronates continue to enable innovative approaches in drug discovery [1] .
Table 3: Pharmaceutical Targets Accessible Through This Boronate Building Block
Therapeutic Target | Drug Class | Role of Boronate Intermediate | Development Status |
---|---|---|---|
Bruton's tyrosine kinase (BTK) | Irreversible inhibitors | Provides pyridine core for covalent binding | Clinical (acalabrutinib analogs) |
Anaplastic lymphoma kinase (ALK) | ATP-competitive inhibitors | Enables introduction of aminopyridine pharmacophore | Clinical (brigatinib analogs) |
Fibroblast growth factor receptors (FGFR) | Selective kinase inhibitors | Allows functionalization at C4 position | Preclinical |
B-Raf V600E mutation | Kinase inhibitors | Serves as precursor for conformationally constrained analogs | Approved drugs (dabrafenib analogs) |
Table 4: Specifications of Commercial 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Parameter | Specification | Analytical Method | Supplier Information |
---|---|---|---|
Chemical Name | 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | IUPAC nomenclature | Ambeed, VWR, Capot Chemical |
CAS Number | 944401-60-9 | Registry identification | [1] [6] |
Molecular Formula | C₁₁H₁₆BClN₂O₂ | Elemental analysis | [1] |
Molecular Weight | 254.52 g/mol | Calculated from formula | [6] |
Purity | ≥97-98% | HPLC, GC, titration | [1] [6] [7] |
Physical Form | White to light yellow crystalline powder | Visual inspection | [6] [7] |
Melting Point | 132-136°C (analog reference) | Differential scanning calorimetry | [7] |
Storage Conditions | Room temperature (under inert gas) | Stability studies | [1] [7] |
CAS No.:
CAS No.: 54429-80-0
CAS No.:
CAS No.:
CAS No.: 51040-17-6